![molecular formula C20H17FN4O B7720448 N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide](/img/structure/B7720448.png)

N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

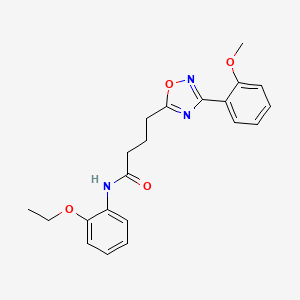

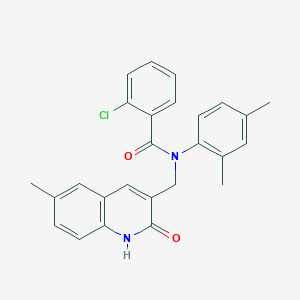

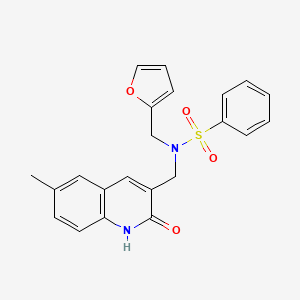

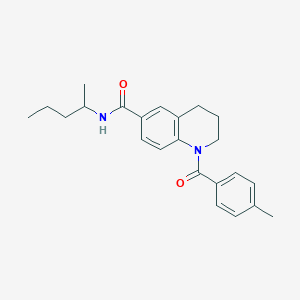

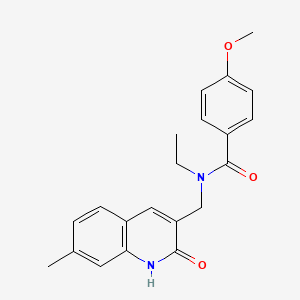

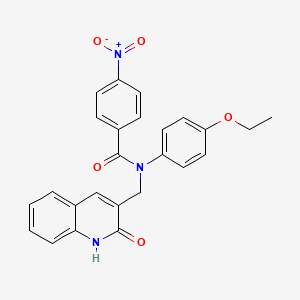

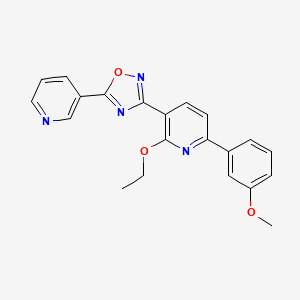

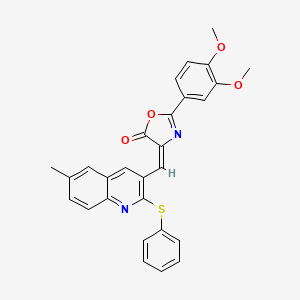

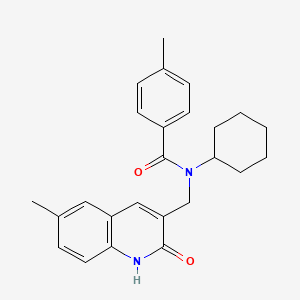

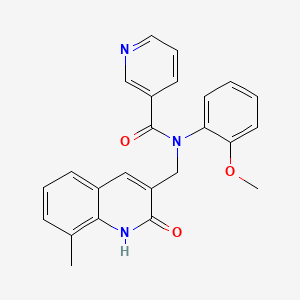

“N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide” is a compound that belongs to the class of pyrazoloquinolines . Pyrazoloquinolines are a type of nitrogen-containing heterocycles, which have been extensively studied due to their versatility in many significant fields .

Synthesis Analysis

The synthesis of pyrazoloquinolines has been reported in various studies. The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced .Molecular Structure Analysis

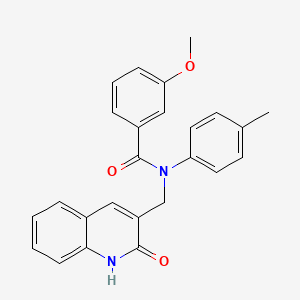

The molecular structure of pyrazoloquinolines, including “this compound”, is composed of a pyrazole and quinoline fragment . The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazoloquinolines include condensation, hydrolysis, and cyclization . The corresponding acids upon condensation and hydrolysis followed by cyclization gave pyrazoloquinolines .Mechanism of Action

Target of Action

The primary targets of N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide are yet to be fully identified. Compounds of the 1h-pyrazolo[3,4-b]quinoline class have been shown to exhibit significant biological activity

Mode of Action

It is likely that the compound interacts with its targets in a manner similar to other 1h-pyrazolo[3,4-b]quinoline compounds . The compound may bind to its target, causing conformational changes that affect the target’s function.

Biochemical Pathways

Given the biological activity of similar compounds, it is likely that this compound affects multiple pathways

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Similar compounds have been shown to exhibit significant biological activity , suggesting that this compound may have similar effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interaction with its targets . .

Advantages and Limitations for Lab Experiments

N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide has several advantages for use in lab experiments. This compound is relatively easy to synthesize and has been found to be stable under a range of conditions. However, there are also limitations to the use of this compound, including its potential toxicity and the need for further study to fully understand its mechanism of action.

Future Directions

There are several potential future directions for research on N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide. Some possible areas of study include the development of new therapeutic applications for this compound, the exploration of its potential as a tool for studying specific biological processes, and the investigation of its potential for use in drug discovery. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential limitations or safety concerns.

Synthesis Methods

The synthesis of N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide involves a multi-step process that includes the use of various reagents and solvents. The exact method of synthesis may vary depending on the specific application of the compound.

Scientific Research Applications

N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide has been studied extensively for its potential applications in scientific research. This compound has been found to have a range of effects on various biological processes, including cell signaling, gene expression, and protein synthesis.

properties

IUPAC Name |

N-(1-ethyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN4O/c1-3-25-19-16(11-14-10-12(2)4-9-17(14)22-19)18(24-25)23-20(26)13-5-7-15(21)8-6-13/h4-11H,3H2,1-2H3,(H,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNXNYDGJRRBRPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C3C=C(C=CC3=N2)C)C(=N1)NC(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-fluoro-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7720380.png)